Octadecyltrimethylammonium fluoride
Description
Octadecyltrimethylammonium fluoride (C₂₁H₄₆FN) is a quaternary ammonium compound (QAC) featuring an 18-carbon alkyl chain (octadecyl) bonded to a trimethylammonium group with a fluoride counterion. These compounds are cationic surfactants with applications in drug delivery, nanotechnology, and material synthesis due to their amphiphilic nature, which enables micelle formation and interactions with anionic species .
The fluoride variant is less studied but expected to exhibit distinct physicochemical behaviors due to the smaller ionic radius and higher electronegativity of fluoride compared to bromide or chloride. This impacts solubility, thermal stability, and reactivity .
Properties
CAS No. |
373-43-3 |
|---|---|
Molecular Formula |
C21H46FN |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
trimethyl(octadecyl)azanium;fluoride |
InChI |
InChI=1S/C21H46N.FH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GXAFHGICPVJCCZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[F-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecyltrimethylammonium fluoride can be synthesized through the reaction of hexadecylamine with methyl chloride and fluorine gas. The reaction typically takes place in an organic solvent under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the compound is produced through a continuous process involving the reaction of hexadecylamine with methyl chloride in the presence of a fluorinating agent. The reaction mixture is then purified to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Octadecyltrimethylammonium fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as hydroxide or fluoride ions can participate in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Production of amines or alkanes.
Substitution: Generation of various substituted ammonium compounds.
Scientific Research Applications
Chemistry: Octadecyltrimethylammonium fluoride is used as a phase transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases.
Biology: In biological research, the compound is utilized as a surfactant in cell culture media to improve cell growth and viability.
Medicine: It is employed in the formulation of antiseptic solutions and disinfectants due to its antimicrobial properties.
Industry: The compound is widely used in the textile industry as a fabric softener and antistatic agent, enhancing the quality and feel of fabrics.
Mechanism of Action
Octadecyltrimethylammonium fluoride exerts its effects by interacting with the surface of materials, reducing static electricity, and improving softness. Its molecular targets include the surface of fabrics and cell membranes, where it disrupts the arrangement of molecules, leading to the desired effects.
Comparison with Similar Compounds
Comparison with Similar Quaternary Ammonium Compounds
Structural and Functional Differences
Key Observations:
- Chain Length and Branching : Longer alkyl chains (e.g., C₁₈ in OTAB/OTAC) enhance hydrophobic interactions, improving micelle stability and membrane penetration in biological systems . DODAC’s dual C₁₈ chains further amplify these effects, making it effective in lipid-based formulations .
- Counterion Effects : Fluoride’s small size increases ionic mobility and reactivity compared to bulkier halides like Br⁻ or Cl⁻. This may enhance catalytic efficiency but reduce thermal stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Fluoride’s high electronegativity may reduce solubility in polar solvents compared to OTAB/OTAC but improve compatibility with fluorinated matrices .
- OTAB and OTAC form normal micelles in water, while DODAC’s dual chains favor reverse micelles in organic solvents .
Antitumor and Antimicrobial Activity:
- OTAB Derivatives : The octadecyltrimethylammonium cation in ODA10[(PW₁₁Fe)₂] exhibits dose-dependent antitumor activity against MCF-7 and A549 cells (IC₅₀: 3.23–5.83 µg/mL at 48 hours). The long alkyl chain enhances cell membrane penetration .
- Antimicrobial Efficacy : Longer alkyl chains (C₁₈) in OTAC show superior antibacterial activity compared to shorter-chain analogs (e.g., C₁₂ or C₁₆) due to increased lipid bilayer disruption .
Adsorption and Material Modification:
Biological Activity
Octadecyltrimethylammonium fluoride (OTAF) is a quaternary ammonium compound that has garnered attention in various fields, including biochemistry, pharmacology, and material science. Its biological activity is primarily attributed to its surfactant properties and its interactions with biological membranes. This article delves into the biological activity of OTAF, supported by relevant data tables, case studies, and research findings.
OTAF is characterized by its long hydrophobic alkyl chain (C18) and a positively charged quaternary nitrogen atom. This structure allows it to interact with lipid membranes, impacting cellular processes.
1. Membrane Interaction:
OTAF can disrupt lipid bilayers, leading to altered membrane permeability. This property is significant in the context of drug delivery systems, where OTAF can facilitate the transport of therapeutic agents across cellular membranes.
2. Cytotoxicity:
Research indicates that OTAF exhibits cytotoxic effects on various cell lines. The mechanism involves the induction of oxidative stress and apoptosis in cells. For instance, studies have shown that OTAF can increase reactive oxygen species (ROS) levels, leading to cell death in cancer cell lines .
3. Antimicrobial Activity:
OTAF demonstrates antimicrobial properties against a range of bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes, thereby inhibiting growth .
Case Studies
Study 1: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxicity of OTAF on human breast cancer cells (MCF-7). Results indicated that OTAF reduced cell viability significantly at concentrations above 10 µM after 24 hours of exposure. The study concluded that OTAF induces apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of OTAF against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, demonstrating its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Research Findings
Recent research has highlighted several biological activities associated with OTAF:
- Neuroprotective Effects: Some studies suggest that OTAF may have neuroprotective properties by modulating ion channel activity and reducing excitotoxicity in neuronal cells .
- Inflammatory Response Modulation: OTAF has been shown to alter cytokine production in immune cells, potentially influencing inflammatory responses .
- Drug Delivery Systems: Due to its surfactant properties, OTAF is being explored as a vehicle for delivering hydrophobic drugs, enhancing their solubility and bioavailability .
Q & A
Basic: What are the key physicochemical properties of octadecyltrimethylammonium fluoride, and how do they influence experimental design?
Answer:
this compound is a cationic surfactant with a long hydrophobic chain (C18) and a polar fluoride counterion. Key properties include:
- Solubility : Limited water solubility (<1% at 20°C) but soluble in alcohols, which dictates solvent selection for synthesis or application .
- Surface activity : A critical parameter for micelle formation or interfacial studies (e.g., surface tension reduction in fluorination reactions) .
- Thermal stability : Decomposition temperatures and stability under heating (e.g., TGA analysis up to 180°C for chloride analogs) guide reaction conditions .
Methodological Note : Prioritize solvent compatibility (e.g., ethanol/water mixtures) and temperature-controlled environments (<180°C) to avoid decomposition.
Basic: How can researchers confirm the purity and structural integrity of synthesized this compound?
Answer:
Use a combination of:
- NMR spectroscopy : To verify alkyl chain integrity and quaternary ammonium group presence (e.g., δ ~3.3 ppm for N-CH3 groups in chloride analogs) .
- FTIR : Peaks at ~1480 cm⁻¹ (C-N stretch) and ~1150 cm⁻¹ (C-F stretch) confirm functional groups .
- Elemental analysis : Quantify fluoride content via ion-selective electrodes or combustion analysis .
Data Validation : Cross-reference with TGA to detect impurities (e.g., residual solvents or byproducts) .
Advanced: How does the fluoride counterion enhance or limit this compound’s utility in fluorination reactions compared to chloride/bromide analogs?
Answer:
The fluoride ion’s small size and high electronegativity enable unique reactivity:
- Nucleophilic fluorination : Facilitates SN2 reactions with sulfides or aromatic substrates, similar to tetramethylammonium fluoride .
- Limitations : Fluoride’s hygroscopicity requires anhydrous conditions, unlike chloride/bromide analogs. Compare reaction yields in dry DMF vs. aqueous media .
Experimental Design : Use Schlenk-line techniques for moisture-sensitive reactions and characterize by ¹⁹F NMR to track fluorinated products .
Advanced: What strategies optimize the incorporation of this compound into mixed-matrix membranes (MMMs) for gas separation?
Answer:
- Compatibility screening : Test solubility in membrane polymers (e.g., PDMS or polyimides) using Hansen solubility parameters .
- Dispersion control : Sonicate the compound in NMP to prevent aggregation, critical for homogeneous MMM fabrication .
- Performance metrics : Measure CO₂/N₂ selectivity enhancements via gas permeation tests, correlating with surfactant concentration (e.g., 1–5 wt%) .
Data Contradiction : Some studies report reduced selectivity at high loadings due to surfactant-pore blocking; balance loading with permeability .
Advanced: How can researchers address discrepancies in thermal decomposition data for this compound?
Answer:
Conflicting TGA results may arise from:
- Atmospheric effects : Oxidative vs. inert conditions (e.g., N₂ vs. air) alter decomposition pathways. For chloride analogs, mass loss at ~250°C in air vs. ~300°C in N₂ .
- Byproduct analysis : Couple TGA with FTIR-MS to identify volatile fluorocarbons or HF emissions .
Methodological Fix : Standardize heating rates (e.g., 10°C/min) and replicate conditions across studies .
Basic: What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Answer:
- Storage : Keep in airtight containers under nitrogen to prevent moisture absorption and HF formation .
- Incompatibilities : Avoid strong acids/oxidizers (e.g., HNO₃) that may degrade the quaternary ammonium structure .
- Safety : Use HF-neutralizing agents (e.g., calcium gluconate gel) in spill protocols .
Advanced: How does this compound interact with clay minerals in organoclay synthesis, and how can this be characterized?
Answer:
- Intercalation mechanism : The surfactant’s alkyl chain inserts into clay interlayers (e.g., montmorillonite), expanding d-spacing (confirmed via XRD, e.g., from 12 Å to ~18 Å) .
- Thermal stability : Post-modification TGA shows enhanced stability (e.g., decomposition onset at ~220°C vs. ~180°C for pure surfactant) .
Method Note : Optimize surfactant/clay ratios (e.g., 1–2 CEC) using cation exchange capacity (CEC) measurements .
Advanced: What analytical challenges arise when quantifying this compound in complex matrices, and how can they be mitigated?
Answer:
- Matrix interference : Use ion-pair chromatography with MS detection (e.g., pairing with perchlorate for enhanced sensitivity) .
- Recovery issues : Pre-treat samples with solid-phase extraction (C18 columns) to isolate the surfactant from biological or environmental samples .
Validation : Spike-and-recovery experiments (e.g., 95–105% recovery in spiked water samples) ensure method accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
